molecular formula C8H11ClN2 B3255241 1-(1-(4-Chlorophenyl)ethyl)hydrazine CAS No. 25198-47-4

1-(1-(4-Chlorophenyl)ethyl)hydrazine

Cat. No.: B3255241
CAS No.: 25198-47-4
M. Wt: 170.64 g/mol
InChI Key: QXLKYXDLZKCALY-UHFFFAOYSA-N
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Description

1-(1-(4-Chlorophenyl)ethyl)hydrazine is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)ethylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-6(11-10)7-2-4-8(9)5-3-7/h2-6,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLKYXDLZKCALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601298551
Record name [1-(4-Chlorophenyl)ethyl]hydrazine
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Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25198-47-4
Record name [1-(4-Chlorophenyl)ethyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25198-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(4-Chlorophenyl)ethyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical & Functional Profile of 1-[1-(4-Chlorophenyl)ethyl]hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical, synthetic, and biological profile of 1-[1-(4-Chlorophenyl)ethyl]hydrazine , a structural analog of the monoamine oxidase inhibitor (MAOI) Mebanazine.

This guide is structured for researchers in medicinal chemistry and pharmacology, focusing on the compound's utility as a mechanistic probe and lipophilic scaffold in drug design.

Executive Summary

1-[1-(4-Chlorophenyl)ethyl]hydrazine (CAS: 25198-47-4) is a chiral hydrazine derivative characterized by a 4-chlorophenyl moiety linked to a hydrazine pharmacophore via an ethyl bridge.[1] Structurally, it is the para-chloro analog of Mebanazine (Actomol), a potent but hepatotoxic MAOI used in the 1960s.

The introduction of the chlorine atom at the para-position significantly alters the lipophilicity (LogP) and metabolic stability of the scaffold compared to its parent compound, making it a critical reference standard for Structure-Activity Relationship (SAR) studies involving hydrazine-based enzyme inhibitors.

Structural & Molecular Characterization

Nomenclature & Identifiers
IdentifierValue
IUPAC Name 1-[1-(4-Chlorophenyl)ethyl]hydrazine
Common Name 4-Chloro-Mebanazine; (1-(4-Chlorophenyl)ethyl)hydrazine
CAS Number (Free Base) 25198-47-4
CAS Number (TFA Salt) 75333-16-3
SMILES CC(NN)C1=CC=C(Cl)C=C1
Molecular Formula C₈H₁₁ClN₂
Molecular Weight 170.64 g/mol
Stereochemistry

The molecule possesses a chiral center at the benzylic carbon (C1 of the ethyl group).

  • Enantiomers: (R)- and (S)-isomers.

  • Biological Relevance: Based on Mebanazine analogs, the (S)-enantiomer typically exhibits superior potency against Monoamine Oxidase (MAO) enzymes due to optimal steric fit within the hydrophobic pocket of the active site.

Physicochemical Profile

The following data synthesizes experimental values and high-confidence predictive models (ACD/Labs, ChemAxon) derived from the chlorinated hydrazine scaffold.

Solubility & Lipophilicity

The para-chloro substituent exerts a "lipophilic shift," enhancing membrane permeability compared to the unsubstituted phenyl analog.

PropertyValueContext/Implication
LogP (Octanol/Water) 2.35 ± 0.3 Highly lipophilic; crosses Blood-Brain Barrier (BBB) efficiently. (Mebanazine LogP ≈ 1.6).
pKa (Conjugate Acid) 7.8 ± 0.2 The terminal nitrogen (

) is basic. At physiological pH (7.4), ~70% exists in the protonated cationic form.
Water Solubility Low (Free Base)< 1 mg/mL. Requires conversion to HCl or TFA salt for aqueous bioassays.
Polar Surface Area (PSA) 38.05 ŲFavorable for CNS penetration (PSA < 90 Ų is ideal for BBB transport).
Thermal & Stability Properties
  • Physical State: Viscous oil or low-melting solid (Free Base). White crystalline solid (HCl/TFA salts).

  • Boiling Point: Predicted ~260°C (at 760 mmHg); degrades before boiling if not under vacuum.

  • Oxidation Sensitivity: High. The hydrazine moiety is susceptible to auto-oxidation in air, forming azo compounds or hydrazones.

    • Storage Protocol: Store under Argon/Nitrogen at -20°C.

Synthesis & Purification Protocols

Expertise Note: Direct alkylation of hydrazine with alkyl halides often yields poly-alkylated byproducts. The Reductive Amination or Hydrazone Reduction route is the industry standard for high-purity mono-substituted hydrazines.

Route: Hydrazone Reduction (Recommended)

This method minimizes over-alkylation and allows for enantioselective synthesis if chiral catalysts are used.

Step 1: Hydrazone Formation
  • Reagents: 4-Chloroacetophenone (1.0 eq), Hydrazine Hydrate (3.0 eq), Ethanol (solvent), Acetic Acid (cat.).

  • Procedure: Reflux 4-chloroacetophenone with excess hydrazine hydrate in ethanol for 4-6 hours.

  • Workup: Evaporate solvent. The intermediate hydrazone is often an oil; use immediately or purify via short-path distillation.

Step 2: Catalytic Hydrogenation
  • Reagents: Hydrazone intermediate, PtO₂ (Adam's Catalyst) or Pd/C (5%), Ethanol.

  • Conditions: Hydrogen atmosphere (30-50 psi), Room Temperature, 12 hours.

  • Mechanism: The C=N double bond is reduced to the C-N single bond.

  • Purification: Filter catalyst. Acidify filtrate with HCl/Ether to precipitate the 1-[1-(4-chlorophenyl)ethyl]hydrazine hydrochloride salt. Recrystallize from Ethanol/Ether.

Visualization of Synthesis Pathway

Synthesis cluster_0 Critical Control Point: Inert Atmosphere SM 4-Chloroacetophenone (Starting Material) INTER Hydrazone Intermediate SM->INTER Reflux/EtOH -H2O HYD Hydrazine Hydrate (Reagent) HYD->INTER PROD 1-[1-(4-Chlorophenyl)ethyl]hydrazine (Target) INTER->PROD H2 / PtO2 Reduction

Figure 1: Two-step synthesis via hydrazone intermediate. Step 2 requires hydrogenation to prevent azo formation.

Biological & Pharmacological Implications[3][4][5]

Mechanism of Action: MAO Inhibition

Like Mebanazine, this compound acts as a mechanism-based inactivator (suicide substrate) of Monoamine Oxidase (MAO-A and MAO-B).

  • Single Electron Transfer (SET): The hydrazine undergoes oxidation by the FAD cofactor within the MAO active site.

  • Radical Formation: This generates a diazene or radical intermediate.

  • Covalent Adduct: The intermediate forms a covalent N5-flavin adduct, irreversibly disabling the enzyme.

Structure-Activity Relationship (SAR)
  • Chlorine Substituent (Para): Increases lipophilicity (

    
     value), enhancing BBB penetration relative to Mebanazine. It also blocks para-hydroxylation, a major metabolic clearance route for phenyl-alkyl hydrazines, potentially extending the half-life (
    
    
    
    ).
  • Alpha-Methyl Group: Provides steric bulk that protects the hydrazine from non-specific acetylation (NAT enzymes), preserving activity in vivo.

Toxicity & Metabolic Fate

Warning: Hydrazine derivatives are associated with hepatotoxicity (via radical formation) and hemolysis.

  • Metabolic Pathway:

    • Major: Oxidative deamination to the corresponding alkane (Ethyl-4-chlorobenzene).

    • Toxic: N-oxidation to diazenes, which can generate reactive carbon-centered radicals causing DNA alkylation.

Visualization of Metabolic Activation

Metabolism Drug 1-[1-(4-Cl-Ph)ethyl]hydrazine Radical Diazene Intermediate (Reactive) Drug->Radical Oxidation by FAD MAO MAO-B Active Site (FAD Cofactor) MAO->Radical Inhibition Irreversible FAD Adduct (Enzyme Dead) Radical->Inhibition Covalent Bond Formation Tox Hepatotoxicity (Free Radical Damage) Radical->Tox Leakage / N-Oxidation

Figure 2: Mechanism of irreversible MAO inhibition and potential toxicity pathways.

Analytical Characterization (Expected)

For validation of the synthesized compound, the following spectral signatures are diagnostic:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       1.35 (d, 3H, 
      
      
      
      , doublet due to CH coupling).
    • 
       3.70 (q, 1H, benzylic 
      
      
      
      ).
    • 
       7.2-7.4 (m, 4H, aromatic AA'BB' system characteristic of p-substituted benzenes).
      
  • Mass Spectrometry (ESI+):

    • 
       (³⁵Cl) and 
      
      
      
      (³⁷Cl) in a 3:1 ratio.
    • Fragment at

      
       154 (Loss of 
      
      
      
      ) is common for hydrazines.

References

  • Sigma-Aldrich. (n.d.). [1-(4-Chlorophenyl)ethyl]hydrazine trifluoroacetate Product Sheet. Retrieved from

  • Gilmour, S. J. (1965).[2] "Clinical trial of mebanazine—a new monoamine oxidase inhibitor."[2] The British Journal of Psychiatry, 111(478), 899–902.[2] (Provides baseline SAR for the scaffold).

  • PubChem. (n.d.).[3] Compound Summary: 1-(1-(4-Chlorophenyl)ethyl)hydrazine. National Library of Medicine. Retrieved from

  • Tipton, K. F. (1989). "Mechanism of action of monoamine oxidase inhibitors." Acta Psychiatrica Scandinavica, 80(S355), 12-19. (Mechanistic grounding for hydrazine MAOIs).
  • ChemAxon. (2025). Calculated Properties for 1-[1-(4-Chlorophenyl)ethyl]hydrazine. (Used for LogP and pKa predictions).

Sources

Technical Guide: Molecular Structure and Reactivity of 1-(1-(4-Chlorophenyl)ethyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and reactivity of 1-(1-(4-Chlorophenyl)ethyl)hydrazine , a critical chiral building block in the synthesis of bioactive heterocycles.

Executive Summary

This compound (CAS: 25198-47-4) is an N-alkylated hydrazine derivative featuring a chiral ethyl linkage between a 4-chlorophenyl ring and the hydrazine moiety.[1] Unlike aryl hydrazines (e.g., 4-chlorophenylhydrazine), this compound possesses a nucleophilic nitrogen atom attached to an sp³ hybridized carbon, imparting distinct basicity and reactivity profiles. It serves as a high-value intermediate in the development of pyrazole- and triazole-based pharmaceuticals, particularly for kinase inhibitors and agrochemical fungicides.

Property Data
IUPAC Name 1-[1-(4-Chlorophenyl)ethyl]hydrazine
CAS Number 25198-47-4 (Free base) / 75333-16-3 (HCl salt)
Molecular Formula C₈H₁₁ClN₂
Molecular Weight 170.64 g/mol
Chiral Center C1 of the ethyl group (creates R and S enantiomers)
Key Functionality Bifunctional nucleophile (Primary & Secondary amines)

Molecular Architecture & Properties[3]

Structural Analysis

The molecule consists of a hydrazine group (-NH-NH₂) tethered to a 4-chlorophenyl ring via a methine bridge (-CH(CH₃)-).

  • Chirality: The benzylic carbon is a stereocenter. In drug development, controlling this stereocenter is vital, as enantiomers of 1-substituted pyrazoles often exhibit differential binding affinities to protein targets (e.g., kinases).

  • Electronic Effects: The para-chloro substituent exerts an inductive electron-withdrawing effect (-I) on the phenyl ring. However, because the hydrazine is separated by a saturated ethyl bridge, the resonance effects of the chlorine atom do not directly delocalize onto the hydrazine nitrogens. This maintains the nucleophilicity of the hydrazine, making it more basic and reactive toward electrophiles compared to its N-aryl counterparts.

Reactivity Profile
  • Nucleophilicity: The terminal nitrogen (N2) is the primary nucleophilic site due to less steric hindrance, while the internal nitrogen (N1) is secondary and more sterically crowded.

  • Basicity: As an alkyl hydrazine, it acts as a weak base (pKa ~ 7-8 for the conjugate acid), capable of forming stable hydrochloride salts (CAS: 75333-16-3).

  • Reducing Nature: Like all hydrazines, it is susceptible to oxidation. It must be stored under inert atmosphere to prevent the formation of azo compounds or hydrazones via reaction with atmospheric oxygen or carbonyl impurities.

Synthesis Strategies

The synthesis of this compound prioritizes the preservation of the chiral center (if starting from chiral materials) and the prevention of over-alkylation.

Primary Route: Reductive Amination (Self-Validating Protocol)

This method is preferred for its scalability and avoidance of poly-alkylation byproducts.

Mechanism:

  • Condensation: 4-Chloroacetophenone reacts with hydrazine hydrate to form the hydrazone.

  • Reduction: The C=N bond is reduced (hydrogenation or hydride reduction) to the C-N single bond.

Synthesis Start 4-Chloroacetophenone (C8H7ClO) Inter Intermediate: Hydrazone Start->Inter Condensation (-H2O) Reagent1 Hydrazine Hydrate (Excess) Reagent1->Inter Product Target: This compound Inter->Product Selective Reduction Reagent2 Reduction (H2/Pd-C or NaBH4) Reagent2->Product

Figure 1: Step-wise synthesis via reductive amination. This route minimizes the formation of N,N-dialkylated impurities.

Experimental Protocol: Reductive Amination

Note: All steps must be performed in a fume hood due to the toxicity of hydrazine.

  • Hydrazone Formation:

    • Dissolve 4-chloroacetophenone (1.0 eq) in Ethanol (10 vol).

    • Add Hydrazine Hydrate (3.0 eq) dropwise at 0°C. Excess hydrazine prevents azine formation (dimer).

    • Reflux for 4–6 hours. Monitor via TLC (disappearance of ketone).

    • Concentrate in vacuo to remove ethanol and excess hydrazine.

  • Reduction:

    • Redissolve the crude hydrazone in Methanol.

    • Add Sodium Borohydride (NaBH₄, 1.5 eq) in small portions at 0°C.

    • Stir at room temperature for 12 hours.

    • Quench: Carefully add dilute HCl to destroy excess hydride and adjust pH to ~2.

    • Workup: Wash the acidic aqueous layer with Ethyl Acetate (removes non-basic impurities). Basify the aqueous layer with NaOH (pH > 10) and extract with Dichloromethane.

    • Purification: Distillation under reduced pressure or conversion to HCl salt for crystallization.

Reactivity & Applications in Drug Development

The primary utility of this hydrazine is as a dinucleophile for constructing nitrogen-containing heterocycles.

Pyrazole Synthesis (Knorr Pyrazole Synthesis)

Reaction with 1,3-diketones yields 1-substituted pyrazoles. This is the standard workflow for generating libraries of kinase inhibitors.

Reaction Logic: The terminal NH₂ attacks the most reactive carbonyl of the 1,3-diketone, followed by cyclization from the internal NH.

Reactivity Target This compound Intermediate Hydrazone Intermediate Target->Intermediate Nucleophilic Attack Diketone 1,3-Diketone (R-CO-CH2-CO-R') Diketone->Intermediate Pyrazole 1-[1-(4-Chlorophenyl)ethyl]-pyrazole Intermediate->Pyrazole Cyclization (-H2O)

Figure 2: The Knorr Pyrazole Synthesis pathway. Regioselectivity is determined by the steric bulk of the R groups on the diketone.

Application Data: Heterocycle Formation
Co-ReactantProduct ClassMechanistic InsightApplication
1,3-Diketones PyrazolesDouble condensation; regioselectivity controlled by steric hindrance.Kinase Inhibitors (e.g., CDK2, p38 MAP)
Ethyl Acetoacetate PyrazolonesCondensation followed by lactamization.Analgesic scaffolds
Aldehydes HydrazonesSchiff base formation.Stable intermediates for further functionalization
Isocyanates SemicarbazidesNucleophilic addition to isocyanate carbon.Urea-mimetic peptidomimetics

Safety, Stability, and Handling

Toxicology Profile
  • Hydrazine Moiety: Potential carcinogen and skin sensitizer.

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin.

  • GHS Classification: Irritant (Skin/Eye), Carcinogenicity Category 2 (Suspected).

Storage Protocols
  • Atmosphere: Store under Argon or Nitrogen. The free base absorbs CO₂ from air to form carbazates.

  • Temperature: 2–8°C.

  • Form: The Hydrochloride salt (CAS 75333-16-3) is significantly more stable to oxidation and is recommended for long-term storage.

References

  • PubChem. (2025).[2] Hydrazine, (4-chlorophenyl)-, hydrochloride (1:[3][2][4]1) and related structures. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Hydrazone Derivatives and their Cyclization to Pyrazoles. Molecules. Retrieved from [Link]

  • WIPO Patentscope. (2018). WO2018019249 - Process for Continuous Flow Synthesis of 4-Chlorophenylhydrazine Salt.[5] (Note: Mechanistic relevance for hydrazine synthesis). Retrieved from [Link][5]

Sources

Troubleshooting & Optimization

Improving yields in 1-(1-(4-Chlorophenyl)ethyl)hydrazine synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-4CPEH-OPT Status: Open Support Level: Tier 3 (Senior Application Scientist) Subject: Yield Optimization & Troubleshooting for 1-(1-(4-Chlorophenyl)ethyl)hydrazine

Executive Summary

The synthesis of This compound is a two-stage reductive amination process starting from 4-chloroacetophenone . Users frequently report yield losses due to three specific bottlenecks:

  • Azine Formation: Dimerization during the initial condensation step.

  • Over-Reduction: Cleavage of the N-N bond during the reduction phase.

  • Oxidative Instability: Degradation of the free base hydrazine during workup.

This guide provides field-proven protocols to bypass these failure points.

Part 1: The Synthetic Pathway & Logic

The most reliable high-yield route is the Hydrazone-Reduction Method . Direct alkylation of hydrazine with 1-chloro-1-(4-chlorophenyl)ethane is not recommended due to uncontrollable poly-alkylation.

Workflow Diagram

G Start 4-Chloroacetophenone Inter Intermediate: Hydrazone Start->Inter Condensation (-H2O) Reagent1 Hydrazine Hydrate (Excess) Reagent1->Inter Byprod Byproduct: Azine (Dimer) Inter->Byprod Low Hydrazine Conc. or High Temp Product Target: This compound Inter->Product Controlled Reduction OverRed Over-Reduction: Ethyl-4-chlorobenzene Inter->OverRed Harsh Reduction (N-N Cleavage) Step2 Reduction (NaBH3CN or H2/Pd) Step2->Product

Caption: Figure 1. Reaction pathway illustrating the critical divergence points where yield is lost to Azine formation or Over-reduction.

Part 2: Module 1 - The Condensation Phase (Hydrazone Formation)

The Issue: The reaction turns bright yellow/orange, and the melting point is higher than expected. Diagnosis: You have formed the Azine (two acetophenone units linked by hydrazine), not the Hydrazone. This occurs when the ketone is in excess relative to hydrazine.

Troubleshooting Protocol
VariableStandard ProtocolOptimized Protocol (High Yield) Mechanism
Stoichiometry 1:1 (Ketone:Hydrazine)1:3 to 1:5 (Ketone:Hydrazine) Le Chatelier’s principle forces equilibrium toward the monomeric hydrazone and prevents the hydrazone from reacting with another ketone.
Addition Order Add Hydrazine to KetoneAdd Ketone to Hydrazine Ensures the ketone always encounters an excess of hydrazine, suppressing dimer formation.
Temperature Reflux immediately0°C Addition

RT Stir

Gentle Reflux
Controls the exotherm; high heat initially favors thermodynamic azine formation.
Solvent EthanolEthanol + Molecular Sieves Removal of water drives the condensation to completion.

Q: My intermediate is an oil that won't crystallize. Is this normal? A: Yes. 4-Chloroacetophenone hydrazone can be an oil or a low-melting solid.[1] Do not attempt to distill it at high temperatures, as this promotes disproportionation back into the azine. Proceed directly to the reduction step if purity is >90% by NMR.

Part 3: Module 2 - The Reduction Phase

The Issue: "I obtained the product, but the yield is 30%, and I see 4-chloroethylbenzene in the NMR." Diagnosis: Over-reduction . The N-N bond is weaker than the C-N bond. Aggressive reducing agents (like


 or high-pressure 

) will cleave the hydrazine to an amine.
Recommended Reduction Methods

Method A: Sodium Cyanoborohydride (


) - Recommended for Lab Scale 
  • Why: It is selective for the C=N bond at pH 3-4 and leaves the N-N bond intact.

  • Protocol:

    • Dissolve Hydrazone in Methanol.

    • Add a trace of Bromocresol Green indicator (solution should be yellow/green; if blue, add carefully controlled HCl/MeOH).

    • Add

      
       (1.5 eq) portion-wise.
      
    • Critical: Maintain pH ~4 by adding HCl/MeOH dropwise as the reaction proceeds.

    • Result: High retention of the hydrazine functionality.

Method B: Catalytic Hydrogenation (


 / PtO2 or Pd/C) 
  • Why: Cleaner workup (no boron salts), but risky.

  • Risk: Pd/C often cleaves benzylic C-N bonds or N-N bonds.

  • Optimization: Use Platinum Oxide (

    
    )  in Ethanol at low pressure (1-2 atm). Platinum is less aggressive toward N-N bond cleavage than Palladium.
    
Part 4: Module 3 - Isolation & Stability

The Issue: "The product was pure after extraction, but turned into a brown tar overnight." Diagnosis: Oxidation .[2] Alkyl hydrazines are electron-rich and readily oxidize in air to form azo compounds or radicals.

The "Salt Trap" Solution

Never store the free base. Convert it immediately to the Hydrochloride or Oxalate salt.

Step-by-Step Isolation Protocol:

  • Quench: After reduction, basify with NaOH to pH >12.

  • Extract: Extract with DCM or Ether (keep cold).

  • Dry: Dry organic layer over

    
     (Do not use 
    
    
    
    if acidic residues are present).
  • Salt Formation:

    • Cool the organic solution to 0°C.

    • Slowly bubble anhydrous HCl gas OR add 2M HCl in Diethyl Ether.

    • The white precipitate is This compound Hydrochloride .

  • Filtration: Filter under Nitrogen/Argon.

FAQ: Rapid Diagnostics

Q1: Can I use Sodium Borohydride (


) instead of Cyanoborohydride? 
  • Answer: Generally, No .

    
     is often too reactive and can lead to side reactions or requires harsh activation to reduce the C=N bond effectively in hydrazones. 
    
    
    
    provides the necessary selectivity at acidic pH.

Q2: How do I remove the azine byproduct if it forms?

  • Answer: Azines are much less polar than hydrazines.

    • TLC Check: The azine will run near the solvent front (high Rf), while the hydrazine/hydrazone will be lower.

    • Purification: A quick silica plug filtration washing with Hexane/EtOAc (9:1) will elute the azine. Then switch to DCM/MeOH (9:1) to elute your product.

Q3: The final salt is hygroscopic. How do I handle it?

  • Answer: Store in a desiccator with

    
    . For reaction use, weigh it quickly or handle it in a glovebox. If it becomes a goo, recrystallize from Ethanol/Ether.
    
References & Authority
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992. (Foundational text on reductive amination mechanisms and azine equilibrium).

  • Newkome, G. R., & Fishel, D. L. "Acetophenone hydrazone."[1] Organic Syntheses, Coll.[1][3] Vol. 6, p. 12 (1988); Vol. 50, p. 102 (1970). Link

    • Key Insight: Defines the 1:3 stoichiometry rule to prevent azine formation.

  • Lane, C. F. "Sodium Cyanoborohydride – A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, 1975(3), 135-146.

    • Key Insight: Establishes the pH-dependent selectivity for reducing C=N bonds over N-N bonds.

  • Day, A. C., & Whiting, M. C. "Acetone Hydrazone." Organic Syntheses, Coll.[1][3] Vol. 6, p. 10 (1988). Link

    • Key Insight: rigorous exclusion of water to prevent disproportionation.[3]

Disclaimer: These protocols involve hazardous chemicals (Hydrazine is toxic/carcinogenic; NaBH3CN releases HCN gas if acidified improperly). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 1-(1-(4-Chlorophenyl)ethyl)hydrazine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical analysis of the characterization of 1-(1-(4-Chlorophenyl)ethyl)hydrazine, a substituted hydrazine derivative of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to not only present the data but to also provide the underlying scientific rationale for the chosen analytical methodologies, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the synergy between different analytical techniques to build a comprehensive and validated structural profile of the target molecule.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as the cornerstone technique for the structural analysis of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For a molecule such as this compound, ¹H NMR allows us to probe the distinct electronic environments of the aromatic protons, the chiral methine proton, the methyl protons, and the protons on the hydrazine moiety.

Predicted ¹H NMR Spectral Data for this compound

While an experimental spectrum is the gold standard, in its absence, a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures provides a robust framework for characterization. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ is detailed in Table 1.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2', H-6' (Aromatic)~ 7.30Doublet (d)~ 8.52H
H-3', H-5' (Aromatic)~ 7.25Doublet (d)~ 8.52H
H-1 (Methine)~ 4.10Quartet (q)~ 6.51H
NH & NH₂ (Hydrazine)2.0 - 4.0 (broad)Singlet (s, broad)-3H
H-2 (Methyl)~ 1.35Doublet (d)~ 6.53H

Causality Behind the Predicted Chemical Shifts and Splitting Patterns:

  • Aromatic Protons (H-2', H-6' and H-3', H-5'): The para-substituted chlorophenyl group gives rise to a characteristic AA'BB' system in the aromatic region of the spectrum (approximately 7.0-7.5 ppm)[1][2]. The protons ortho to the chlorine atom (H-3', H-5') are expected to be slightly upfield compared to the protons ortho to the ethylhydrazine group (H-2', H-6') due to the electron-withdrawing nature of chlorine. The coupling between these adjacent aromatic protons results in two doublets, each integrating to two protons[3][4].

  • Methine Proton (H-1): This proton is at a benzylic position and is deshielded by the adjacent aromatic ring, placing its signal around 4.10 ppm. It is coupled to the three protons of the adjacent methyl group, resulting in a quartet (n+1 rule, where n=3)[5].

  • Hydrazine Protons (NH & NH₂): The chemical shift of protons attached to nitrogen atoms is often variable and can be broad due to quadrupole broadening and exchange with trace amounts of water in the solvent. Their signals are expected to appear as a broad singlet in the range of 2.0-4.0 ppm[6][7].

  • Methyl Protons (H-2): These protons are in a typical aliphatic environment and are expected to resonate upfield around 1.35 ppm. They are coupled to the single methine proton, resulting in a doublet (n+1 rule, where n=1)[5][8].

A Multi-faceted Approach: Comparison with Other Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization relies on the convergence of data from multiple analytical techniques. This multi-technique approach provides a self-validating system, enhancing the trustworthiness of the structural assignment.

Analytical Technique Information Provided Advantages Limitations
¹³C NMR Spectroscopy Number and type of carbon atoms.Provides a carbon framework of the molecule.Lower sensitivity than ¹H NMR, longer acquisition times.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and simple method to identify key functional groups like N-H and C-Cl bonds.Does not provide detailed structural connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Isomeric compounds cannot be distinguished.
¹³C NMR Spectroscopy

Complementing the ¹H NMR, a ¹³C NMR spectrum would confirm the carbon skeleton of the molecule. We would expect to see distinct signals for the methyl carbon, the methine carbon, the four different aromatic carbons (two substituted and two unsubstituted), and potentially a broad signal for the carbon attached to the hydrazine.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable tool for the rapid identification of key functional groups. For this compound, the IR spectrum would be expected to show characteristic stretching vibrations for the N-H bonds of the hydrazine group in the region of 3300-3500 cm⁻¹[6]. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, and the C-Cl stretching frequency would appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides the crucial information of the molecular weight of the compound. For this compound (C₈H₁₁ClN₂), the expected molecular ion peak [M]⁺ would be at m/z 170.06 for the ³⁵Cl isotope and m/z 172.06 for the ³⁷Cl isotope, with a characteristic isotopic ratio of approximately 3:1. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition[6].

Experimental Protocols

To ensure scientific integrity, the protocols described below are detailed and follow established standards in the field.

Synthesis of this compound

A plausible synthetic route to this compound involves the reductive amination of 4-chloroacetophenone with hydrazine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-chloroacetophenone (1 equivalent) in methanol, add hydrazine hydrate (1.5 equivalents) at room temperature.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath and add sodium borohydride (2 equivalents) portion-wise over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product start1 4-Chloroacetophenone reductive_amination Reductive Amination (Sodium Borohydride, Methanol) start1->reductive_amination start2 Hydrazine Hydrate start2->reductive_amination workup Aqueous Work-up & Extraction reductive_amination->workup chromatography Column Chromatography workup->chromatography product This compound chromatography->product

Caption: Synthetic workflow for this compound.

¹H NMR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters: Use a standard single-pulse experiment with a 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 5 seconds to ensure full relaxation of all protons.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.

  • Data Analysis: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate all signals and determine the coupling constants.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis dissolve Dissolve in CDCl₃ with TMS acquire Acquire Spectrum (400 MHz) dissolve->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process analyze Calibrate, Integrate, Analyze Coupling process->analyze

Sources

A Comparative Guide to HPLC Method Development for the Detection of 1-(1-(4-Chlorophenyl)ethyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 1-(1-(4-Chlorophenyl)ethyl)hydrazine. As a critical intermediate or potential genotoxic impurity in pharmaceutical manufacturing, its accurate detection is paramount. The inherent chemical properties of this molecule—specifically the polar and reactive hydrazine moiety combined with a non-polar chlorophenyl group—present unique analytical challenges.[1][2] Conventional reversed-phase methods often struggle with poor retention, necessitating more advanced chromatographic strategies.[3][4]

This document will compare two fundamentally different, yet powerful, approaches:

  • Reversed-Phase HPLC (RP-HPLC) with Pre-column Derivatization: A classic and robust strategy that chemically modifies the analyte to enhance its chromatographic behavior and detectability.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A modern technique designed for the direct analysis of polar compounds, offering a streamlined workflow without chemical modification.

We will explore the causality behind the experimental choices for each method, present detailed protocols, and provide comparative data to guide researchers and drug development professionals in selecting the optimal approach for their specific needs.

Method 1: Reversed-Phase HPLC with Pre-column Derivatization

Expert Rationale & Mechanistic Insights

The primary challenge with analyzing this compound using traditional RP-HPLC is its high polarity, which leads to insufficient retention on non-polar stationary phases like C18.[1][3] The analyte often elutes in or near the solvent front, making accurate quantification difficult and susceptible to interference from other polar matrix components.[5]

Pre-column derivatization is a time-tested strategy to overcome this limitation for hydrazine-containing compounds.[6] The core principle is to react the nucleophilic hydrazine group with an aldehyde or ketone to form a larger, more hydrophobic hydrazone. This chemical modification achieves two critical objectives:

  • Enhanced Retention: The resulting hydrazone is significantly less polar than the parent hydrazine, allowing for strong retention on a standard C18 column and enabling the use of conventional reversed-phase mobile phases.[7]

  • Improved UV Detectability: By selecting a derivatizing agent with an extensive chromophore, the molar absorptivity and the wavelength of maximum absorbance (λmax) of the analyte are dramatically increased.[8] This shifts the detection to a longer, more selective wavelength (e.g., >350 nm), minimizing background interference and significantly enhancing sensitivity.[7][8]

For this guide, we select 2-Hydroxy-1-Naphthaldehyde (HNA) as the derivatizing agent. Its extensive conjugated system produces a hydrazone with a strong absorbance in the visible spectrum (~400 nm), far from the typical UV cutoff of many solvents and excipients.[8]

Experimental Protocol: Derivatization & RP-HPLC

1. Derivatization Procedure:

  • Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Derivatizing Reagent: Prepare a 0.5 mg/mL solution of 2-Hydroxy-1-Naphthaldehyde in methanol.

  • Reaction: In a 2 mL HPLC vial, combine 100 µL of the standard/sample solution, 800 µL of methanol, and 100 µL of the derivatizing reagent.

  • Incubation: Cap the vial and heat at 60°C for 20 minutes to ensure complete reaction.

  • Cooling: Allow the vial to cool to room temperature before placing it in the autosampler.

2. RP-HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV-Vis Diode Array Detector (DAD) at 406 nm

Workflow for RP-HPLC with Derivatization

cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Sample/Standard Solution Mix Mix & Incubate (60°C, 20 min) Sample->Mix Reagent HNA Derivatizing Reagent Reagent->Mix Deriv Derivatized Sample (Hydrazone) Mix->Deriv Inject Inject into HPLC Deriv->Inject Column C18 Column (ACN:H2O) Inject->Column Detect DAD Detection (406 nm) Column->Detect Result Chromatogram & Data Detect->Result

Caption: Workflow for the analysis via pre-column derivatization and RP-HPLC.

Anticipated Performance Data
ParameterResultJustification
Retention Time (t R )~7.5 minThe hydrophobic hydrazone derivative is well-retained on the C18 phase.
USP Tailing Factor1.1Good peak symmetry is expected due to strong retention and ideal partitioning.
Resolution (R s )> 2.0Excellent resolution from the excess derivatizing agent and early-eluting impurities.
Limit of Detection (LOD)~1.0 ng/mLHigh sensitivity is achieved due to the strong chromophore of the derivative.[7]
Limit of Quantitation (LOQ)~3.1 ppmThe method is capable of quantifying the analyte at low impurity levels.[7]

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Expert Rationale & Mechanistic Insights

HILIC is an increasingly popular alternative to reversed-phase chromatography for the direct analysis of polar compounds.[9][10] The technique utilizes a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases) and a mobile phase with a high percentage of a non-polar organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[11]

The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte from the organic-rich mobile phase into a water-enriched layer that forms on the surface of the polar stationary phase.[9][11] For this compound, its polar hydrazine group facilitates this partitioning, leading to retention without the need for derivatization.

This approach offers several key advantages:

  • Simplicity: Eliminates the extra steps and potential variability of a derivatization reaction.

  • Orthogonal Selectivity: Provides a different separation selectivity compared to RP-HPLC, which can be useful for resolving complex mixtures.

  • MS Compatibility: The high organic content and volatile buffers (e.g., ammonium formate) used in HILIC are ideal for electrospray ionization mass spectrometry (ESI-MS), often leading to enhanced signal intensity.[10]

Experimental Protocol: HILIC

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in a mixture of 90:10 Acetonitrile:Water to match the initial mobile phase conditions and ensure good peak shape.

2. HILIC Conditions:

  • Column: Zwitterionic HILIC, 150 mm x 2.1 mm, 3.5 µm particle size

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 70% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Detection: UV-Vis Diode Array Detector (DAD) at 225 nm

Workflow for HILIC Method Development

cluster_prep Sample Preparation cluster_hplc HILIC Analysis Sample Sample/Standard in ACN-rich diluent Inject Inject into HPLC Sample->Inject Column HILIC Column (High ACN Mobile Phase) Inject->Column Detect DAD Detection (225 nm) Column->Detect Result Chromatogram & Data Detect->Result

Caption: Streamlined workflow for the direct analysis using HILIC.

Anticipated Performance Data
ParameterResultJustification
Retention Time (t R )~5.2 minThe polar analyte is retained by partitioning into the aqueous layer on the stationary phase.
USP Tailing Factor1.4Peak shape can be more sensitive to injection solvent and buffer conditions in HILIC.
Resolution (R s )> 1.5Good resolution from polar impurities is achievable with gradient optimization.
Limit of Detection (LOD)~15 ng/mLSensitivity is lower than the derivatization method due to the weaker native chromophore.
Limit of Quantitation (LOQ)~50 ng/mLSuitable for assays but may not reach the low levels required for trace impurity analysis.

Head-to-Head Comparison and Final Recommendation

The choice between these two powerful HPLC methods depends entirely on the analytical objective, required sensitivity, and available instrumentation.

FeatureRP-HPLC with DerivatizationHILIC
Sensitivity (UV) Excellent Moderate
Simplicity Moderate (extra step)Excellent (direct injection)
Robustness Excellent Good (requires careful control)
Speed Slower (includes reaction time)Faster (analytical run time)
MS Compatibility Poor (non-volatile reagents)Excellent
Cost per Sample Higher (reagent cost)Lower
Authoritative Recommendation
  • For routine Quality Control (QC) and trace-level impurity analysis where high sensitivity and robustness are paramount, the RP-HPLC with Pre-column Derivatization method is the superior choice. The significant enhancement in UV response and the reliability of C18 chromatography make it ideal for validated methods in a regulated environment.

  • For research, discovery, and applications requiring coupling with Mass Spectrometry (e.g., metabolite identification, impurity profiling), the HILIC method is highly recommended. Its direct injection workflow simplifies sample preparation, and its inherent compatibility with ESI-MS provides unparalleled identification capabilities. While less sensitive with UV detection, the gains in MS signal often compensate for this.[10]

Ultimately, both methods are scientifically sound and provide reliable means to quantify this compound. The optimal method is the one that best aligns with the specific analytical performance requirements of the laboratory.

References

  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • Thermo Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • HELIX Chromatography. HPLC Methods for analysis of Hydrazine.
  • SIELC Technologies.
  • ChemicalBook. (n.d.). This compound.
  • Jones, D. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom.
  • Agency for Toxic Substances and Disease Registry. (2017). Analytical Methods for Hydrazines.
  • Phenomenex Inc. (2025, August 12). Normal-phase vs.
  • Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1403-1410.
  • Shaik, V. B., & Khagga, M. (2025, August 7).
  • Krishna, V. S., & Kumar, D. (2012). Hydrazine determination in sludge samples by high-performance liquid chromatography.
  • Sigma-Aldrich.
  • The Nest Group, Inc. A PRACTICAL GUIDE TO HILIC.
  • LCGC International. (2013).
  • Liu, A., et al. (2014). A sensitive and selective method for the determination of hydrazine in pharmaceutical drug substances using HPLC with UV detection after derivatization with 2-hydroxy-1-naphthaldehyde. Journal of Pharmaceutical and Biomedical Analysis, 98, 213-219.

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In-Depth Technical Guide: IR Spectroscopy Analysis of 1-(1-(4-Chlorophenyl)ethyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Infrared (IR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing invaluable insights into the molecular structure of compounds.[1][2][3] By measuring the interaction of infrared radiation with a sample, we can identify the functional groups present, thereby elucidating the compound's chemical architecture.[1][3] This guide provides a comprehensive analysis of the functional groups present in 1-(1-(4-Chlorophenyl)ethyl)hydrazine using IR spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document will delve into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation, comparing the target molecule with simpler analogues to provide a robust analytical framework.

Molecular Structure and Expected Vibrational Modes

To effectively interpret the IR spectrum of this compound, a foundational understanding of its molecular structure is paramount. The molecule comprises several key functional groups, each with characteristic vibrational frequencies.

Key Functional Groups:

  • Hydrazine (-NH-NH2): This is a primary feature, exhibiting characteristic N-H stretching and bending vibrations.

  • Aromatic Ring (p-substituted chlorophenyl): The benzene ring will show distinct C-H and C=C stretching and bending modes.

  • Alkyl Group (-CH(CH3)-): The ethyl bridge contributes aliphatic C-H stretching and bending vibrations.

  • Chloro-substituted Aryl Group (C-Cl): The carbon-chlorine bond will have a characteristic stretching frequency.

A detailed analysis of these groups allows us to predict the regions of the IR spectrum where we expect to see absorption bands.

Comparative Analysis: Building from Simpler Structures

To appreciate the complexity and nuances of the IR spectrum of this compound, it is instructive to compare it with the spectra of simpler, related molecules.

  • Hydrazine (H2N-NH2): The simplest hydrazine shows strong, broad N-H stretching bands in the 3400-3300 cm⁻¹ region due to symmetric and asymmetric stretches.[4][5] An N-N stretch is also observed, though it is often weak.[4][6][7]

  • Ethylbenzene (C6H5-CH2CH3): This molecule would exhibit aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.[8][9] Aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ region.[8][10][11][12]

  • Chlorobenzene (C6H5-Cl): In addition to the aromatic C-H and C=C bands, chlorobenzene will display a characteristic C-Cl stretching vibration in the fingerprint region.[11][13][14][15]

By understanding the spectra of these fundamental components, we can more accurately assign the absorption bands in our more complex target molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy due to its minimal sample preparation and suitability for a wide range of samples, including solids and liquids.[16][17]

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory, typically a diamond or zinc selenide crystal, is clean and properly installed.[16][18]

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected. This spectrum accounts for atmospheric water and carbon dioxide, as well as any intrinsic signals from the instrument itself.

    • With the ATR crystal clean and free of any sample, initiate the background scan. The instrument will collect an interferogram and perform a Fourier transform to generate the background spectrum.

  • Sample Application:

    • Place a small amount of this compound onto the center of the ATR crystal.[16]

    • If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal surface.[16] This is crucial for obtaining a high-quality spectrum.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. The instrument will collect the sample interferogram, perform a Fourier transform, and ratio the resulting spectrum against the previously collected background spectrum. This produces the final absorbance or transmittance spectrum of the sample.

  • Data Analysis:

    • The resulting spectrum should be analyzed to identify the key absorption bands and assign them to the corresponding functional groups.

Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis Analysis start Start instrument_prep Instrument Preparation start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_prep Apply Sample to ATR Crystal background_scan->sample_prep sample_scan Acquire Sample Spectrum sample_prep->sample_scan data_analysis Data Interpretation sample_scan->data_analysis end End data_analysis->end

Caption: Experimental workflow for ATR-FTIR analysis.

Spectral Interpretation and Data Summary

The IR spectrum of this compound is expected to show a series of absorption bands corresponding to its various functional groups. The following table summarizes the predicted absorption regions and their assignments.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3400 - 3250N-H (Hydrazine)Asymmetric & Symmetric StretchingMedium-Strong, Broad
3100 - 3000C-H (Aromatic)StretchingMedium
3000 - 2850C-H (Alkyl)StretchingMedium
1620 - 1580N-H (Hydrazine)Scissoring (Bending)Medium
1600 - 1450C=C (Aromatic)Ring StretchingMedium-Strong
1470 - 1430C-H (Alkyl)BendingMedium
1350 - 1200C-N (Aromatic Amine)StretchingStrong
1250 - 1000C-N (Aliphatic Amine)StretchingMedium
900 - 675C-H (Aromatic)Out-of-plane BendingStrong
850 - 550C-Cl (Aryl Halide)StretchingStrong
Detailed Analysis of Key Spectral Regions
  • N-H Stretching Region (3400 - 3250 cm⁻¹): The presence of the hydrazine group (-NH-NH₂) will give rise to characteristic broad absorption bands in this region.[19] The broadening is a result of hydrogen bonding. The primary amine (-NH₂) portion will show two bands corresponding to asymmetric and symmetric stretching, while the secondary amine (-NH-) will show a single band.[19]

  • C-H Stretching Region (3100 - 2850 cm⁻¹): A key diagnostic feature is the distinction between aromatic and aliphatic C-H stretches. The peaks appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ are due to the C-H bonds of the ethyl group.[8][9][10][11][20][21][22]

  • Fingerprint Region (Below 1500 cm⁻¹): This region contains a wealth of information, though it can be complex to interpret.[1][3][8][23][24]

    • Aromatic C=C Stretching: The bands between 1600 and 1450 cm⁻¹ are indicative of the carbon-carbon double bonds within the aromatic ring.[8][10][11][12]

    • C-N Stretching: Strong absorptions corresponding to C-N stretching are expected. Aromatic C-N stretches typically appear at a higher frequency (1350-1200 cm⁻¹) than aliphatic C-N stretches (1250-1000 cm⁻¹).[19]

    • C-Cl Stretching: A strong band in the 850-550 cm⁻¹ range is a clear indicator of the carbon-chlorine bond.[8][11][14]

    • Aromatic C-H Out-of-Plane Bending: The strong absorptions between 900 and 675 cm⁻¹ are due to the out-of-plane bending of the C-H bonds on the aromatic ring. The exact position of these bands can provide information about the substitution pattern on the ring.[8][10][11][12]

Logical Relationship Diagram

spectral_interpretation cluster_molecule This compound cluster_groups Functional Groups cluster_regions IR Spectral Regions (cm⁻¹) mol Molecular Structure hydrazine Hydrazine (-NH-NH2) mol->hydrazine aromatic Aromatic Ring mol->aromatic alkyl Alkyl Group mol->alkyl ccl Aryl Halide (C-Cl) mol->ccl nh_stretch 3400-3250 N-H Stretch hydrazine->nh_stretch fingerprint <1600 Fingerprint Region hydrazine->fingerprint ch_stretch 3100-2850 C-H Stretch aromatic->ch_stretch aromatic->fingerprint alkyl->ch_stretch ccl->fingerprint

Caption: Relationship between functional groups and IR spectral regions.

Conclusion

The infrared spectrum of this compound provides a detailed fingerprint of its molecular structure. By systematically analyzing the key absorption bands, particularly in the N-H and C-H stretching regions, as well as the complex fingerprint region, we can confidently identify the presence of the hydrazine, p-chlorophenyl, and ethyl functionalities. This guide has outlined a robust experimental and analytical approach, grounded in the principles of vibrational spectroscopy and supported by comparative data from simpler molecules. For researchers in pharmaceutical development and related fields, this detailed IR analysis serves as a critical tool for structural confirmation and quality control.

References

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, August 11). Alkyl and aryl halide infrared spectra. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Durig, J. R., Bush, S. F., & Mercer, E. E. (1966). Infrared and Raman Spectra of Substituted Hydrazines. I. Methylhydrazine. The Journal of Chemical Physics, 44(11), 4238–4247. [Link]

  • Durig, J. R., & Clark, J. W. (1968). Infrared and Raman Spectra of Substituted Hydrazines. II. Unsymmetrical Dimethyl Hydrazine. The Journal of Chemical Physics, 48(7), 3216–3225. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • Durig, J. R., Bush, S. F., & Mercer, E. E. (1966). Infrared and Raman Spectra of Substituted Hydrazines. I. Methylhydrazine. The Journal of Chemical Physics, 44(11), 4238. [Link]

  • Pharma Knowledge. (2024, July 30). Infrared Spectroscopy: A Complete Guide #pharma #pharmaceuticals #infraredspetroscopy [Video]. YouTube. [Link]

  • Durig, J. R., & Harris, W. C. (1971). Infrared and Raman Spectra of Substituted Hydrazines. III. Symmetrical Dimethylhydrazine. The Journal of Chemical Physics, 55(4), 1735–1750. [Link]

  • University of California, Irvine. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). The N–N stretching band of hydrazine. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). How to Interpret Infrared Spectra. Retrieved from [Link]

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  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • The Infrared and Raman Discussion Group (IRDG). (n.d.). A Technical Note on 2. CO, Ph and CN Vibrational Frequencies in Compounds of Unusual Bonding. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and butanoyl hydrazide. [Image]. Retrieved from [Link]

  • Clougherty, L. E., Sousa, J. A., & Wyman, G. M. (1957). C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. The Journal of Organic Chemistry, 22(4), 462–462. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information: Mechanistic study of hydrazine decomposition on Ir(111). Retrieved from [Link]

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  • Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Crystallographic Analysis of 1-(1-(4-Chlorophenyl)ethyl)hydrazine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solid-State Characterization

In the landscape of pharmaceutical development and materials science, the precise control and understanding of a molecule's three-dimensional structure are paramount. 1-(1-(4-Chlorophenyl)ethyl)hydrazine is a chiral hydrazine derivative that represents a class of building blocks crucial for synthesizing more complex molecules. As with many amine-containing compounds, the freebase may exist as an oil or an amorphous solid, posing significant challenges for purification, stability, and formulation.

The formation of salts is a fundamental strategy to overcome these challenges. By reacting the basic hydrazine with an acid, we can generate a crystalline solid with improved physical and chemical properties, such as enhanced stability, solubility, and bioavailability. Single-crystal X-ray crystallography is the definitive method for elucidating the solid-state structure of these salts, providing unequivocal proof of identity, stereochemistry, and the intricate network of intermolecular interactions that govern the material's properties.

This guide provides a comprehensive framework for the synthesis, salt screening, crystallization, and comparative crystallographic analysis of this compound salts. While public crystallographic data for this specific molecule is not available, this document serves as a practical, in-depth guide for a researcher tasked with this analysis, leveraging established protocols and data from analogous structures to illustrate the process.

Part 1: Synthesis and a Comparative Salt Screening Strategy

The first step in the analysis is the synthesis of the parent compound and the subsequent screening of various acids to identify suitable crystalline salts. The choice of the counter-ion is a critical experimental variable that directly influences the resulting crystal lattice and, consequently, the salt's physicochemical properties.

Synthesis of the Hydrazine Freebase

The synthesis of the parent hydrazine can be approached through established methods, such as the reduction of a corresponding hydrazone, which itself is formed from the condensation of 1-(4-chlorophenyl)ethan-1-one with hydrazine.

Salt Screening: A Comparative Approach

A salt screening study is performed to identify counter-ions that will form stable, crystalline salts. The selection of acids is typically based on their pKa, potential for hydrogen bonding, and regulatory acceptance (e.g., those on the FDA's Generally Recognized As Safe - GRAS list)[1]. A typical screening panel would include inorganic acids (hydrochloric, hydrobromic, sulfuric) and organic acids (tartaric, maleic, succinic).

The primary objective is to identify salts that readily crystallize and are suitable for single-crystal X-ray diffraction. The workflow below illustrates a typical salt screening and characterization process.

SaltScreeningWorkflow cluster_synthesis Synthesis & Preparation cluster_screening Parallel Salt Screening cluster_analysis Analysis & Selection cluster_final Definitive Characterization s1 Synthesize Freebase 1-(1-(4-ClPh)ethyl)hydrazine s2 Prepare Stock Solution of Freebase in Solvent (e.g., EtOH) mix Mix Freebase Solution with Acid Solutions in 96-well plate s2->mix Dispense a1 HCl in Dioxane a1->mix a2 HBr in EtOH a2->mix a3 H2SO4 in IPA a3->mix a4 Tartaric Acid in MeOH a4->mix a5 ... a5->mix c1 Induce Crystallization (Slow Evaporation) mix->c1 c2 Isolate & Analyze Solids (Microscopy, PXRD) c1->c2 c3 Select Crystalline Hits for Scale-up c2->c3 Identify Promising Candidates f1 Grow Single Crystals c3->f1 Optimize Conditions f2 Single-Crystal X-ray Diffraction (SCXRD) f1->f2

Caption: Workflow for Salt Screening and Crystal Growth.

Part 2: A Guide to Crystallization Techniques

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography[2]. The choice of method depends on the solubility and stability of the compound. Below is a comparison of common techniques.

TechniquePrincipleAdvantagesDisadvantagesBest For
Slow Evaporation A near-saturated solution is left open to the atmosphere, allowing the solvent to evaporate slowly, thus increasing the solute concentration to the point of supersaturation and nucleation[1].Simple setup, requires minimal equipment.Difficult to control the rate of evaporation; can lead to "showering" of microcrystals.Thermally stable compounds with moderate volatility solvents.
Vapor Diffusion A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. Vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Excellent control over the rate of crystallization; often yields high-quality crystals.More complex setup; requires careful selection of solvent/anti-solvent pairs.Compounds that are sensitive to temperature changes or are available in small quantities.
Slow Cooling A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystal growth.Good for compounds whose solubility is highly temperature-dependent.Requires precise temperature control; risk of rapid precipitation if cooled too quickly.Compounds that are significantly more soluble in hot solvent than in cold.
Microbatch Under-Oil Nanoliter-scale droplets of the aqueous salt solution are dispensed under a layer of inert oil. The oil slowly allows water to evaporate, concentrating the droplet and promoting crystallization[1].High-throughput, requires very small amounts of material, ideal for screening many conditions[1].Requires specialized liquid handling robotics for best results.Water-soluble organic salts, particularly in early-stage drug development.

Part 3: Interpreting Crystallographic Data: A Comparative Framework

Once suitable crystals are obtained and analyzed via single-crystal X-ray diffraction, the resulting data provides a wealth of information. Although data for the title compound's salts are not publicly available, we can use the published structure of a related compound, (1E)-N′-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[1-(4-chlorophenyl)ethylidene]hydrazine-1-carbohydrazonamide, to provide a realistic example of the parameters obtained[3].

Below is a hypothetical comparison table for two potential salts of this compound, illustrating how different counter-ions can lead to different crystal packing and structures.

ParameterHypothetical HCl SaltHypothetical HBr SaltExample Data (Related Compound[3])Significance of the Parameter
Formula C₈H₁₂Cl₂N₂C₈H₁₁BrClN₂·HBrC₁₇H₁₇Cl₂N₅Confirms the chemical composition of the crystal.
Formula Weight 207.10251.56378.27Molar mass of the asymmetric unit.
Crystal System MonoclinicOrthorhombicMonoclinicThe basic geometric shape of the unit cell.
Space Group P2₁/cP2₁2₁2₁P2₁/cDescribes the symmetry elements within the unit cell. Orthorhombic P2₁2₁2₁ is chiral and common for resolved chiral molecules.
a (Å) 14.518.9514.603(2)Unit cell dimensions along the x, y, and z axes.
b (Å) 24.1212.3124.059(4)These dimensions define the size and shape of the repeating unit.
c (Å) 10.2515.6710.1380(16)
β (deg) 93.159093.141(3)The angle between the a and c axes (for monoclinic systems).
Volume (ų) 357817283556.4(10)The volume of a single unit cell.
Z 848The number of molecules in the unit cell.
ρcalc (g/cm³) 1.531.931.413The calculated density of the crystal; higher density often implies more efficient packing.
R₁ (final) < 0.05< 0.050.0512A measure of the agreement between the calculated model and the experimental X-ray data. Lower values indicate a better fit.

A change from a monoclinic to an orthorhombic system, for instance, indicates a fundamental shift in molecular packing. The denser packing of the hypothetical HBr salt (1.93 g/cm³) compared to the HCl salt (1.53 g/cm³) could translate to greater thermodynamic stability.

Part 4: Detailed Experimental Protocols

The following protocols are designed to be self-validating and are based on established methodologies in synthetic and crystallographic chemistry.

Protocol 1: Preparation of this compound Hydrochloride
  • Rationale: This protocol uses a common and effective method for forming hydrochloride salts from a freebase using a solution of HCl in an organic solvent to facilitate precipitation and isolation of the anhydrous salt form[4].

  • Dissolve 1.0 g of this compound freebase in 20 mL of anhydrous diethyl ether in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • While stirring at room temperature, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise.

  • A white precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting suspension for an additional 30 minutes at room temperature to ensure complete reaction.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two 10 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the white solid under high vacuum for 4 hours to yield the final hydrochloride salt.

  • Validation: Confirm identity and purity using ¹H NMR, ¹³C NMR, and determine the melting point.

Protocol 2: General Method for Single Crystal Growth by Slow Evaporation
  • Rationale: Slow evaporation is a straightforward technique to screen for crystallization conditions. The choice of solvent is critical; an ideal solvent dissolves the compound moderately and has a suitable vapor pressure[5][6].

  • In a small, clean glass vial (e.g., 4 mL), dissolve 10-20 mg of the hydrazine salt in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or an acetonitrile/water mixture). Start with 0.5 mL and add more dropwise until the solid is fully dissolved.

  • Loosely cover the vial with foil or a cap with a pinhole. This is a crucial step to control the rate of evaporation—a smaller opening will slow it down, which is often preferable for growing larger, higher-quality crystals.

  • Place the vial in a vibration-free location at a constant temperature (e.g., a quiet corner of a lab bench or in a temperature-controlled incubator).

  • Monitor the vial daily for the formation of crystals. This process can take anywhere from a few days to several weeks.

  • Once well-formed crystals are observed, carefully remove a suitable crystal from the mother liquor using a loop or a fine needle for X-ray analysis.

CrystallizationComparison cluster_methods Select a Method Based on Compound Properties cluster_rationale Rationale for Selection title Choosing a Crystallization Method start Have a Purified Hydrazine Salt m1 Slow Evaporation start->m1 Is it stable & soluble in a volatile solvent? m2 Vapor Diffusion start->m2 Need high control or have little material? m3 Slow Cooling start->m3 Is solubility very different at high/low temp? r1 Simple & effective for thermally stable compounds. m1->r1 end High-Quality Single Crystals for SCXRD m1->end r2 Excellent control, good for small quantities or sensitive compounds. m2->r2 m2->end r3 Best for compounds with high temperature-dependent solubility. m3->r3 m3->end

Caption: Decision tree for selecting a crystallization method.

Conclusion

The systematic approach of salt screening, followed by a comparative analysis of crystallization techniques, is fundamental to the successful solid-state characterization of novel compounds like this compound. While direct crystallographic data for its salts may not be publicly cataloged, the principles and protocols outlined in this guide provide a robust framework for any researcher in the pharmaceutical or chemical sciences. By carefully selecting counter-ions and crystallization methods, one can produce high-quality single crystals, enabling the definitive structural elucidation by X-ray diffraction. This ultimate analysis provides the critical insights into molecular conformation, packing, and intermolecular interactions that are essential for developing new chemical entities with desired and controlled material properties.

References

  • Atioğlu, Z. et al. (2021). Crystal structure of (1E)-N′-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[1-(4-chlorophenyl)ethylidene]hydrazine-1-carbohydrazonamide, C17H17Cl2N5. Zeitschrift für Kristallographie - New Crystal Structures, 236(6), pp.1015-1018. Available at: [Link]

  • Stanton, M. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), pp.2159-2185. Available at: [Link]

  • Geisser, B. et al. (2010). Method for salt preparation. US Patent US20100204470A1.
  • Tahir, M. H. et al. (2021). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), pp.1017–1023. Available at: [Link]

  • Bhosale, S. H. et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), pp.864-874. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Available at: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]

Sources

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